molecular formula C23H18FN7O2 B2558109 2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1005950-25-3

2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide

Katalognummer B2558109
CAS-Nummer: 1005950-25-3
Molekulargewicht: 443.442
InChI-Schlüssel: IFMQSWIMMUXQHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H18FN7O2 and its molecular weight is 443.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

Research has highlighted the development of radioligands for positron emission tomography (PET) imaging, focusing on compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, which are selective ligands of the translocator protein (18 kDa). For instance, DPA-714, a compound designed with a fluorine atom in its structure, enables labeling with fluorine-18 for in vivo imaging using PET. This compound and its derivatives, synthesized in a series of steps from DPA-713, have shown significant yields and specific radioactivities, indicating their potential for high-resolution in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).

Neuroinflammation Imaging

A novel series of pyrazolo[1,5-a]pyrimidines, closely related to DPA-714, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein serves as an early biomarker of neuroinflammatory processes. The derivatives displayed subnanomolar affinity for TSPO, comparable to DPA-714. Some were radiolabeled with fluorine-18, and their biodistribution investigated through PET imaging in rodent models of neuroinflammation, confirming their potential as in vivo PET radiotracers (Damont et al., 2015).

Synthesis and Evaluation for Peripheral Benzodiazepine Receptors

The synthesis of fluoroethoxy and fluoropropoxy substituted compounds related to the pyrazolo[1,5-a]pyrimidineacetamides series resulted in high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs). These compounds, upon radiolabeling with fluorine-18, showed a distribution of radioactivity that paralleled the known localization of PBRs, indicating their relevance in studying neurodegenerative disorders (Fookes et al., 2008).

Anticancer Activity

Compounds derived from 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, with different aryloxy groups attached to the pyrimidine ring, were synthesized and tested for anticancer activity. One compound showed appreciable cancer cell growth inhibition against several cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives were synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activity, showing significant antioxidant properties. This study highlights the potential of these complexes in various biomedical applications, including as antioxidants (Chkirate et al., 2019).

Eigenschaften

IUPAC Name

2-(4-fluorophenoxy)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN7O2/c1-15-11-20(28-21(32)13-33-18-9-7-16(24)8-10-18)31(29-15)23-19-12-27-30(22(19)25-14-26-23)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMQSWIMMUXQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.